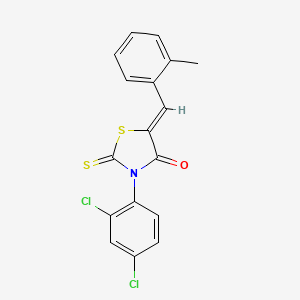
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide, also known as BFF, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a useful tool for researchers in various fields.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of these receptors and increasing the inhibitory effects of GABA neurotransmitters. This mechanism of action has been studied extensively and has been found to be highly specific and selective for GABA-A receptors.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide has been found to have a range of biochemical and physiological effects, including sedative and anxiolytic effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have potential applications in the treatment of anxiety disorders and epilepsy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments is its specificity and selectivity for GABA-A receptors, which allows for precise and targeted studies of these receptors. However, one limitation of using N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Future Directions
There are many potential future directions for research on N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide, including studies of its effects on other neurotransmitter systems and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further optimization of the synthesis method for N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide could lead to increased yields and higher purity, making it an even more valuable tool for scientific research.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 3-chlorobenzoyl chloride to form an intermediate product, which is then reacted with furfurylamine to produce the final compound. This synthesis method has been optimized to yield high purity N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide for use in research applications.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide has been used in a variety of research applications, including as a tool for studying the mechanisms of action of various drugs and compounds. It has been found to be particularly useful in studies of GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO2/c18-11-4-5-14(13(20)9-11)21-17(22)16-7-6-15(23-16)10-2-1-3-12(19)8-10/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPVPRUCXIDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxopropyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B4932718.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)
![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)
![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

